![molecular formula C10H14N2O3 B1469275 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid CAS No. 1340110-38-4](/img/structure/B1469275.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazoles, such as the one present in the compound, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of the compound incorporates an oxazole ring, a five-membered heterocyclic moiety. This structure is commonly found in various bioactive natural products and pharmaceuticals.Chemical Reactions Analysis
The chemical reactions involving oxazoles, such as the one present in the compound, are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves the synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Azolylthioacetic Acids
- Azolylthioacetic acids, including compounds with oxazole rings, are synthesized through reactions involving azoles with thiol groups and haloacetic acids or their derivatives. These compounds exhibit a wide array of biological activities, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal effects. The synthesis methods and biological activities of these compounds suggest that exploring new bioactive compounds among azolylthioacetic acids is promising (Chornous et al., 2016).
Synthetic Utilities of o-Phenylenediamines
- o-Phenylenediamines serve as precursors for the synthesis of various azolyl compounds, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These compounds have significant applications in biological research, highlighting the versatility of azoles in medicinal chemistry (Ibrahim, 2011).
Oxazolone Moieties: Synthetic Approaches and Biological Significance
- Oxazolone rings, including 5(4)-oxazolones, display pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, and antidiabetic activities. The synthesis and biological significance of oxazolone moieties underscore their potential in drug development (Kushwaha & Kushwaha, 2021).
Understanding Biocatalyst Inhibition by Carboxylic Acids
- Carboxylic acids, including those related to azetidine-3-carboxylic acid, play a role in biorenewable chemicals production but can inhibit microbial fermentation processes. This research into the mechanisms of inhibition can help in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).
The Role of Azoles in Antibacterial Activity
- Azole-containing hybrids, especially those with triazole and tetrazole rings, have been explored for their antibacterial potential against Staphylococcus aureus. These compounds, acting through various mechanisms, offer a path toward novel anti-S. aureus agents to combat antibiotic resistance (Li & Zhang, 2021).
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)5-12-3-8(4-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXFPXPEUHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)
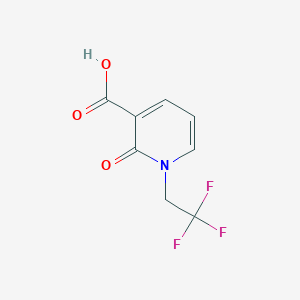
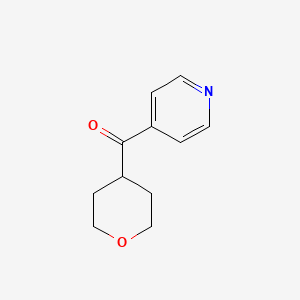
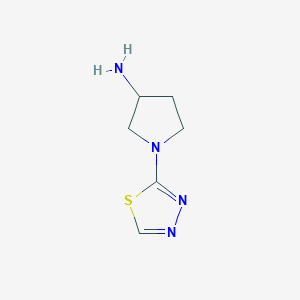
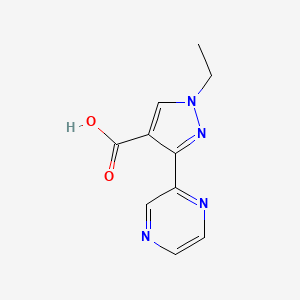
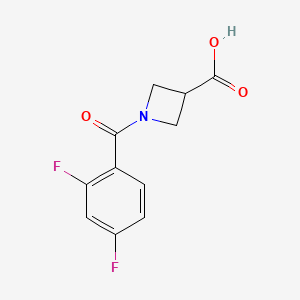
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
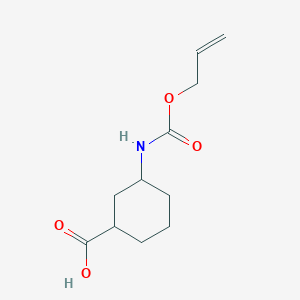
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

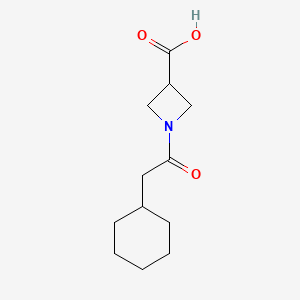
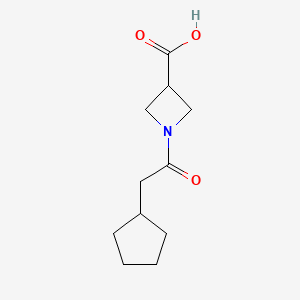
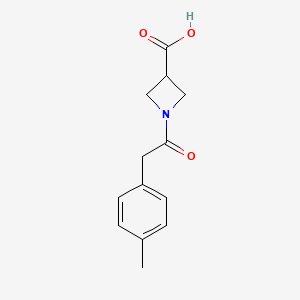
![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)